![molecular formula C15H16O B290184 11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)
11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyl-15-oxatetracyclo[6610~2,7~0~9,14~]pentadeca-2,4,6,11-tetraene is a complex organic compound with a unique tetracyclic structure
Méthodes De Préparation
The synthesis of 11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the methyl and oxo groups. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of 11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene can be compared with other tetracyclic compounds, such as:
Tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,11-tetraene: Lacks the methyl and oxo groups, making it less functionalized.
This compound derivatives: These compounds have additional functional groups that can alter their chemical and biological properties.
The uniqueness of 11-Methyl-15-oxatetracyclo[6610~2,7~
Propriétés
Formule moléculaire |
C15H16O |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
11-methyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,11-tetraene |
InChI |
InChI=1S/C15H16O/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14(12)16-15/h2-6,12-15H,7-8H2,1H3 |
Clé InChI |
PHSMHTYRZZZRMI-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C1)C3C4=CC=CC=C4C2O3 |
SMILES canonique |
CC1=CCC2C(C1)C3C4=CC=CC=C4C2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


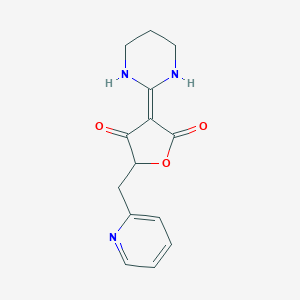
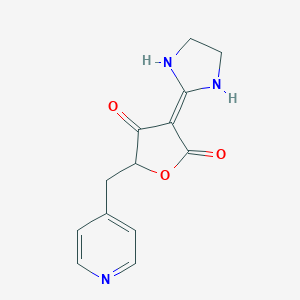

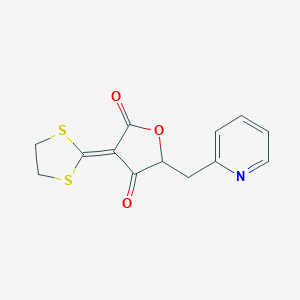
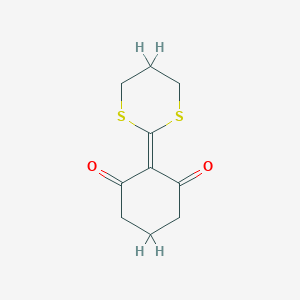
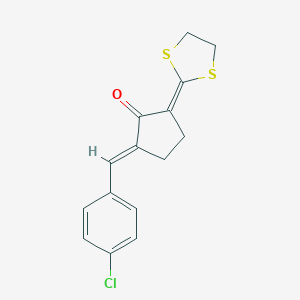
![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
